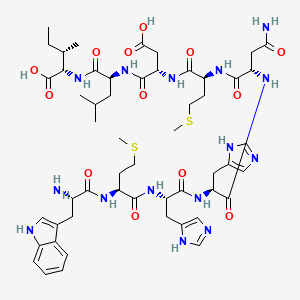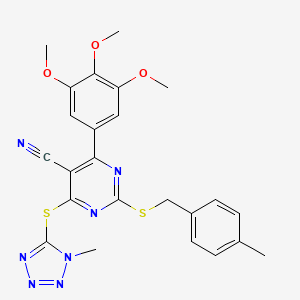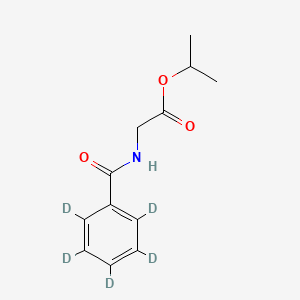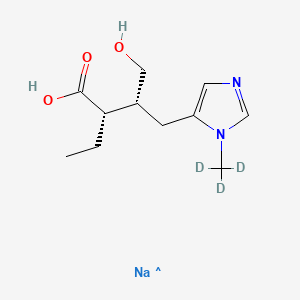
Pilocarpic Acid-d3 (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pilocarpic Acid-d3 (sodium salt) is a labeled analogue of Pilocarpic Acid sodium salt, which is an imidazole derivative. It is a mixture of diastereomers and can be used to prepare novel sequentially labile pilocarpine prodrugs for improved ocular delivery. The compound is often used in metabolic research, environmental studies, and clinical diagnostics.
準備方法
Synthetic Routes and Reaction Conditions: Pilocarpic Acid-d3 (sodium salt) can be synthesized by labeling Pilocarpic Acid sodium salt with deuteriumThis process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods: The industrial production of Pilocarpic Acid-d3 (sodium salt) involves large-scale synthesis using deuterated reagents. The process includes multiple steps such as reaction optimization, purification, and quality control to ensure the final product meets the required specifications. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle deuterated compounds.
化学反応の分析
Types of Reactions: Pilocarpic Acid-d3 (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The imidazole ring in Pilocarpic Acid-d3 (sodium salt) can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
Pilocarpic Acid-d3 (sodium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in the development of novel pilocarpine prodrugs for improved ocular delivery.
Industry: Applied in environmental studies and clinical diagnostics for imaging, diagnosis, and newborn screening.
作用機序
The mechanism of action of Pilocarpic Acid-d3 (sodium salt) involves its interaction with specific molecular targets and pathways. As a labeled analogue of Pilocarpic Acid sodium salt, it acts on muscarinic receptors, particularly the M3 receptor, which is expressed in various endocrine and exocrine glands. The compound exerts its effects by mimicking the action of acetylcholine, leading to the activation of muscarinic receptors and subsequent physiological responses .
類似化合物との比較
- Pilocarpic Acid sodium salt
- Pilocarpine
- Isopilocarpic Acid sodium salt
Comparison: Pilocarpic Acid-d3 (sodium salt) is unique due to the presence of deuterium atoms, which makes it a valuable tool in metabolic research and other scientific applications. Compared to its non-labeled counterparts, it provides enhanced stability and allows for more precise tracking in metabolic studies .
特性
分子式 |
C11H18N2NaO3 |
|---|---|
分子量 |
252.28 g/mol |
InChI |
InChI=1S/C11H18N2O3.Na/c1-3-10(11(15)16)8(6-14)4-9-5-12-7-13(9)2;/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16);/t8-,10-;/m0./s1/i2D3; |
InChIキー |
HYQGSWXNDDMWSO-ALOYQDBRSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C=NC=C1C[C@@H](CO)[C@H](CC)C(=O)O.[Na] |
正規SMILES |
CCC(C(CC1=CN=CN1C)CO)C(=O)O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide](/img/structure/B12427747.png)

![3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12427761.png)
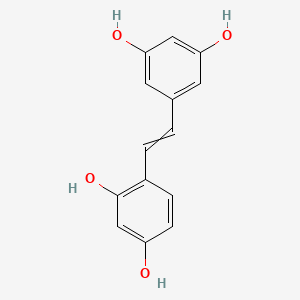
![[D-Leu-4]-OB3](/img/structure/B12427775.png)
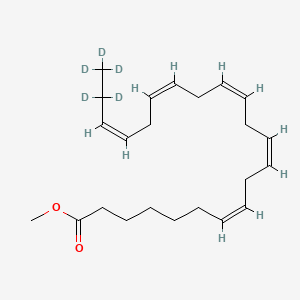
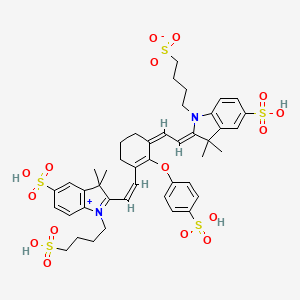
![4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12427785.png)
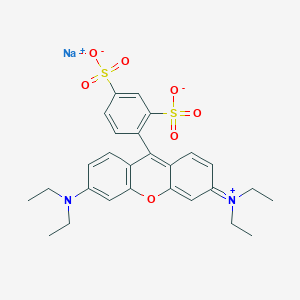
![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12427796.png)

